N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylmethanesulfonamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylmethanesulfonamide is a complex organic compound with significant potential in various scientific fields This compound features a pyrazole ring, which is known for its biological activity and versatility in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylmethanesulfonamide typically involves the reaction of 4-aminoantipyrine with a suitable sulfonyl chloride. The process can be summarized as follows:
Starting Materials: 4-aminoantipyrine and methyl methanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The 4-aminoantipyrine is dissolved in the solvent, and the base is added to the solution. Methyl methanesulfonyl chloride is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is allowed to proceed at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Automation and real-time monitoring of reaction parameters are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to a hydroxyl group.
Substitution: The phenyl and sulfonamide groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce hydroxylated derivatives.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylmethanesulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Medicine: Its potential therapeutic properties are being explored in preclinical studies for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interfere with cell proliferation pathways, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-aminoantipyrine derivatives: These compounds share the pyrazole core and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antibacterial and anti-inflammatory properties.
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-methylmethanesulfonamide is unique due to the combination of its pyrazole and sulfonamide functionalities, which confer a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17N3O3S |
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Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C13H17N3O3S/c1-10-12(15(3)20(4,18)19)13(17)16(14(10)2)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
UYABSNNEIZNDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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